Superior Inhibitory Potency Against P. aeruginosa Compared to Clinical Standard Norfloxacin
In a direct comparison, Compound 4e (Antibacterial agent 110) demonstrated an 8-fold stronger inhibitory ability against P. aeruginosa than the clinical fluoroquinolone antibiotic norfloxacin [1]. While both compounds were tested in the same study, Compound 4e's MIC was determined to be 1 μg/mL [1].
| Evidence Dimension | Antibacterial potency |
|---|---|
| Target Compound Data | MIC = 1 μg/mL |
| Comparator Or Baseline | Norfloxacin |
| Quantified Difference | 8-fold stronger inhibitory ability |
| Conditions | In vitro growth inhibition assay against P. aeruginosa |
Why This Matters
This data positions Antibacterial agent 110 as a significantly more potent tool compound than a widely used clinical antibiotic, making it a superior choice for research requiring high activity against P. aeruginosa.
- [1] Li FF, Zhao WH, Tangadanchu VKR, Meng JP, Zhou CH. Discovery of novel phenylhydrazone-based oxindole-thiolazoles as potent antibacterial agents toward Pseudomonas aeruginosa. Eur J Med Chem. 2022 Sep 5;239:114521. View Source
